molecular formula C21H21BrN4O B12179347 3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

Cat. No.: B12179347
M. Wt: 425.3 g/mol
InChI Key: WMLRZLUEIALCDG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromophenyl derivative reacts with a pyridazine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21BrN4O

Molecular Weight

425.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C21H21BrN4O/c1-27-20-5-3-2-4-19(20)25-12-14-26(15-13-25)21-11-10-18(23-24-21)16-6-8-17(22)9-7-16/h2-11H,12-15H2,1H3

InChI Key

WMLRZLUEIALCDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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